1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol
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Description
1-(3-Hydroxypropyl)-2-methoxycyclohexan-1-ol, also known as 1-piperidinepropanol , is a chemical compound with the empirical formula C8H17NO . It belongs to the class of heterocyclic building blocks and has a molecular weight of 143.23 g/mol . The compound features a piperidine ring with a hydroxypropyl group and a methoxy substituent.
Synthesis Analysis
The synthesis of 1-piperidinepropanol involves several steps. One common approach includes the reaction of piperidine with epichlorohydrin, followed by reduction to yield the desired product. The overall process ensures the incorporation of the hydroxypropyl group onto the piperidine ring .
Molecular Structure Analysis
The molecular structure of 1-piperidinepropanol consists of a six-membered cyclohexane ring fused to a piperidine ring. The hydroxypropyl group is attached to one of the piperidine nitrogen atoms, while the methoxy group is positioned on the cyclohexane ring. The compound’s conformation influences its reactivity and biological properties .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Mechanism of Action
1-piperidinepropanol’s mechanism of action depends on its specific application. For instance, as a histamine H3 receptor antagonist, it modulates histamine signaling pathways. Similarly, its role as a protein lysine methyltransferase inhibitor affects gene expression patterns. Understanding these mechanisms is crucial for targeted drug design .
Safety and Hazards
Properties
IUPAC Name |
1-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-13-9-5-2-3-6-10(9,12)7-4-8-11/h9,11-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUOPUCYKMHCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1(CCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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